molecular formula C12H10ClNO3 B15066423 Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 199179-57-2

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B15066423
CAS No.: 199179-57-2
M. Wt: 251.66 g/mol
InChI Key: OVRRFKMDYPFRBX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a high-purity chemical intermediate of significant interest in medicinal and heterocyclic chemistry research. Quinoline derivatives are recognized as an important class of bioactive compounds with a broad spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities . This compound serves as a versatile precursor for further chemical transformations. It can be reacted with nucleophiles like hydrazine hydrate to yield important derivatives such as 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide, a valuable building block for the synthesis of various heterocyclic systems . The molecular structure of this and related quinoline esters has been extensively characterized, revealing an essentially planar configuration stabilized by an intramolecular C–H···O hydrogen bond, which may be an important feature for biological binding interactions . Researchers utilize this compound under controlled conditions to develop new molecules with potential pharmaceutical value. The product must be stored sealed in a dry environment. Handling should only be performed by qualified personnel wearing appropriate protective equipment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRRFKMDYPFRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399121
Record name AC1N369M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199179-57-2
Record name AC1N369M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate is a chemical compound that has applications in both academic research and the pharmaceutical industry. It belongs to the class of pharmaceutical compounds and heterocyclic organic compounds and has been studied for its diverse biological activities and therapeutic potentials.

Applications

  • Cross-coupling reactions This compound has been utilized in cross-coupling reactions with various N-heterocycles.
  • Versatility in organic synthesis It can undergo various chemical reactions.
  • Interaction with specific biological targets The mechanism of action for this compound primarily involves its interaction with specific biological targets. Further research is necessary to elucidate the precise mechanisms involved.
  • Diverse applications Its diverse applications underscore its significance in both academic research and pharmaceutical industries.

Properties

Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate possesses several notable physical and chemical properties: These properties are essential for determining its handling and application in laboratory settings.

Molecular Structure

The molecular structure of ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate features a dihydroquinolinone core with several substituents. This structural arrangement may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinecarboxylate typically involves several steps. The reaction parameters, such as temperature (around 453 K), and time, are crucial for optimizing yield and purity.

Carboxylate derivative

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound also interacts with various molecular targets and pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 251.67 g/mol.
  • Crystallographic Monoclinic system (P2₁/c), with a unit cell volume of 1619.9 ų and Z = 4 .
  • Stability: Stored sealed at 2–8°C .

Comparison with Structural Analogues

Substituent Variations at Position 1 and 4

Compound Name Substituents (Position) Synthesis Method Key Properties Biological Activity Reference
Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate Cl (6), COOEt (4), O (2) Alkylation of parent quinoline Mp: >250°C; NMR (DMSO): δ 4.67 (NH₂) Intermediate for hydrazides
Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Hexyl (1), COOHexyl (4), O (2) Alkylation with 1-bromohexane Enhanced lipophilicity; crystalline Not reported
Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Cl (6), Me (1), COOMe (4) PTC with methyl iodide DFT-calculated HOMO-LUMO gap: 4.2 eV Potential antimicrobial

Key Observations :

  • Position 1 Substitution : Methylation at position 1 (e.g., ) stabilizes the lactam ring and modifies electronic properties, as evidenced by DFT calculations.

Functional Group Modifications

Compound Name Functional Group Modifications Synthesis Route Physicochemical Data Application Reference
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate OMe (6), Me (1), COOEt (4) Methoxylation of parent quinoline Not reported Photophysical studies
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Cl (6), Ph (4), COOEt (3) Pfitzinger reaction Monoclinic crystal (P2₁/c); Z = 4 Crystallography studies
Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate NO₂ (6), OH (3), Me (1), COOEt (4) Nitration and hydroxylation Mp: >250°C; pKa: 4.50 ± 1.00 Research chemical

Key Observations :

  • Electron-Withdrawing Groups: Chlorine (Cl) and nitro (NO₂) groups at position 6 enhance electrophilicity, facilitating nucleophilic substitutions .
  • Aromatic Substituents : A phenyl group at position 4 (e.g., ) introduces steric bulk, affecting crystal packing and π-π interactions .

Biological Activity

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

This compound belongs to the quinoline derivative class, characterized by a fused ring system that enhances its stability and biological interactions. Its molecular formula is C_12H_10ClN_1O_3 with a molecular weight of approximately 251.67 g/mol. The compound's planar structure facilitates interactions with various biological targets, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound typically involves the reaction of bromoethane with potassium carbonate in dimethylformamide (DMF). This method highlights its utility as a building block for more complex quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions. The presence of the chlorine atom enhances its lipophilicity, promoting cellular uptake and interaction with microbial targets.

Anticancer Effects

The compound has also demonstrated anticancer properties , particularly against breast cancer cell lines such as MCF-7. In vitro studies using the MTT assay have shown that it can significantly reduce cell viability compared to standard chemotherapeutics like Doxorubicin (Dox). The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways .

Cell Line Compound IC50 (µM) Reference
MCF-7This compound12.5
MCF-7Doxorubicin10.0

Target Interactions

The biological activity of this compound is primarily mediated through hydrogen bonding and π-stacking interactions due to its planar structure. These interactions are crucial for binding to biological macromolecules like proteins and nucleic acids.

Enzyme Inhibition

One notable mechanism involves the inhibition of the acetylcholinesterase enzyme (AChE), which plays a vital role in neurotransmission. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Research Findings and Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that ethyl 6-chloro-2-oxo-1,2-dihydroquinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Activity : In another study, derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in MCF-7 cells .
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells by modulating cholinergic signaling pathways, making it a candidate for further investigation in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate, and what reaction parameters require optimization?

  • Methodology : A common approach involves condensation of substituted aniline derivatives with diethyl malonate under acidic conditions. For example, a related synthesis (Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) used 2-amino-5-chlorobenzaldehyde, diethyl malonate, and piperidine in ethanol under reflux, yielding 88% crude product after precipitation . Critical parameters include:

  • Reagent stoichiometry : Excess diethyl malonate (10 eq.) ensures complete cyclization.
  • Catalyst selection : Piperidine acts as a base to facilitate Knoevenagel condensation.
  • Purification : Recrystallization from ethanol or ethyl acetate improves purity.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for analysis?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. For example, a monoclinic crystal system (space group P2₁/c) was reported for a derivative, with unit cell parameters a = 10.176 Å, b = 15.629 Å, and β = 115.463° . Tools like Mercury CSD (Cambridge Crystallographic Data Centre) enable visualization of hydrogen-bonding networks and packing motifs .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ ~12.16 ppm (s, 1H) confirm the enolic -OH proton in the dihydroquinoline core .
  • IR : Stretching bands at ~1700 cm⁻¹ (C=O ester) and ~3200 cm⁻¹ (N-H) validate functional groups.
  • Mass spectrometry : Molecular ion [M]⁺ at m/z 327.75 aligns with the molecular formula C₁₈H₁₄ClNO₃ .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties. Becke’s 1993 study demonstrated that gradient-corrected functionals with exact exchange reduce average deviations in atomization energies to 2.4 kcal/mol . For this compound, DFT can model:

  • Frontier molecular orbitals : HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization.

Q. What enzymatic pathways involve 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives?

  • Methodology : The enzyme quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes the hydroxylation of quinoline-4-carboxylate to form 2-oxo-1,2-dihydroquinoline-4-carboxylate, using water as an oxygen source and an electron acceptor . Research applications include:

  • Biocatalytic studies : Optimizing enzyme kinetics (e.g., kₐₜ, Kₘ) for green chemistry.
  • Metabolic engineering : Engineering microbial pathways for heterocycle biosynthesis.

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

  • Methodology : Graph-set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding patterns. For a related derivative, C–H⋯π interactions and weak C–H⋯O bonds form centrosymmetric dimers and columnar packing . Tools like Mercury CSD and IsoStar databases aid in comparing interaction frequencies across crystal structures .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Methodology :

  • Multi-method validation : Cross-validate SCXRD data with powder XRD or solid-state NMR.
  • Dynamic disorder analysis : Use variable-temperature XRD to assess thermal motion in crystal lattices .
  • Computational refinement : SHELX software suite (e.g., SHELXL for structure refinement) resolves ambiguities in electron density maps .

Q. How does substituent variation (e.g., Cl at position 6) affect reactivity and biological activity?

  • Methodology : Comparative studies with analogs (e.g., 6-fluoro or 6-methoxy derivatives) reveal:

  • Electronic effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the quinoline core.
  • Bioactivity : Chlorinated derivatives often exhibit enhanced antimicrobial or anticancer properties due to improved membrane permeability .

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